Apoptozole
Overview
Description
Apoptozole, also known as Apoptosis Activator VII, is a synthetic small molecule that acts as a potent and selective inhibitor of the heat shock proteins Hsp70 and Hsc70. These proteins play crucial roles in cellular processes, including protein folding, protection against stress, and apoptosis regulation. By inhibiting these proteins, this compound induces apoptosis in cancer cells, making it a valuable compound in cancer research and potential therapeutic applications .
Mechanism of Action
Target of Action
Apoptozole is a small molecule that acts as a potent and selective inhibitor of the heat shock protein Hsp70 . The primary targets of this compound are the HSP70 isoforms HSP72 and HSC70 . These proteins play crucial roles in cellular processes such as protein folding, degradation, and transport, and their dysregulation has been linked to multiple cancer types and drug resistance .
Mode of Action
This compound interacts with its targets by binding to the ATPase domain of Hsc70 and Hsp70 . This binding inhibits the ATPase activity of these proteins, disrupting their normal function . It’s important to note that some studies have suggested that this compound may form aggregates under aqueous conditions that could interact with hsp70 proteins in a non-specific manner .
Biochemical Pathways
The inhibition of Hsp70 by this compound affects several biochemical pathways. One key pathway is the apoptotic pathway. This compound induces apoptosis in susceptible cells . It does this by preventing the association of Hsp70 with apoptotic protease-activating factor 1 (APAF-1), which triggers caspase activation .
Pharmacokinetics
The compound’s ability to induce apoptosis in cancer cells suggests that it can penetrate cell membranes and reach its intracellular targets
Result of Action
The primary result of this compound’s action is the induction of apoptosis in susceptible cells . This can lead to anti-cancer, anti-malarial, and antiviral activity . In cancer cells, for example, this compound can trigger caspase-dependent apoptosis, leading to cell death .
Biochemical Analysis
Biochemical Properties
Apoptozole acts as a potent and selective inhibitor of the heat shock protein Hsp70. It interacts with the ATPase domain of Hsp70, inhibiting its activity. This interaction prevents the association of Hsp70 with apoptotic protease-activating factor 1, leading to the activation of caspases and induction of apoptosis . This compound has been reported to possess strong affinity for the Hsp70 isoforms HSP72 and HSC70 . Additionally, this compound forms aggregates under aqueous conditions, which could interact with Hsp70 proteins in a non-specific manner .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In cancer cells, this compound induces apoptosis by promoting lysosomal membrane permeabilization, thereby triggering lysosome-mediated apoptosis . It also impairs autophagy in cancer cells due to its ability to disrupt lysosomal function . Furthermore, this compound enhances immune responses to protein antigens by increasing the production of antibodies and stimulating the release of Th1 and Th2-type cytokines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATPase domain of Hsp70, inhibiting its activity. This inhibition disrupts the interaction of Hsp70 with apoptotic protease-activating factor 1, leading to caspase-dependent apoptosis . This compound does not affect interactions of Hsp70 with other proteins such as ASK1, JNK, BAX, and AIF . Additionally, this compound is translocated into lysosomes of cancer cells, where it induces lysosomal membrane permeabilization and promotes apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound forms aggregates under aqueous conditions, which could interact with Hsp70 proteins in a non-specific manner . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This compound has been shown to retard tumor growth in a xenograft mouse model without affecting mouse viability . The dosage-dependent effects of this compound include the induction of caspase-dependent apoptosis and the enhancement of immune responses to protein antigens . High doses of this compound may lead to toxic or adverse effects, but specific threshold effects have not been extensively documented.
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of the ATPase activity of Hsp70. This inhibition leads to the disruption of protein homeostasis and the induction of apoptosis in susceptible cells . The metabolic pathways of this compound also involve its interaction with Hsp70 isoforms HSP72 and HSC70 . The effects of this compound on metabolic flux or metabolite levels have not been extensively studied.
Transport and Distribution
This compound is transported and distributed within cells and tissues, primarily targeting lysosomes in cancer cells . The transporters or binding proteins that this compound interacts with have not been extensively documented. Its localization to lysosomes suggests that it may interact with lysosomal transporters or binding proteins. The effects of this compound on its localization or accumulation within cells have been observed in cancer cells, where it induces lysosomal membrane permeabilization and promotes apoptosis .
Subcellular Localization
The subcellular localization of this compound is primarily within lysosomes of cancer cells . This localization is crucial for its activity, as it induces lysosomal membrane permeabilization and promotes lysosome-mediated apoptosis. This compound does not have a significant effect on autophagy in cancer cells, unlike its conjugate Az-triphenylphosphonium, which localizes mainly to mitochondria and induces mitochondrial outer membrane permeabilization . The targeting signals or post-translational modifications that direct this compound to lysosomes have not been extensively studied.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Apoptozole involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the Imidazole Core: The imidazole core is synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Substitution Reactions: The imidazole core undergoes substitution reactions with various aromatic compounds to introduce functional groups such as trifluoromethyl and methoxy groups.
Final Coupling: The final step involves coupling the substituted imidazole with a benzamide derivative under basic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, high-purity reagents, and stringent quality control measures to ensure consistency and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially altering its electronic properties.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Apoptozole has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of heat shock proteins and their role in protein folding and stress response.
Biology: Investigates the mechanisms of apoptosis and the role of heat shock proteins in cellular stress responses.
Medicine: Explores potential therapeutic applications in cancer treatment by inducing apoptosis in cancer cells. .
Industry: Potential use in the development of new anticancer drugs and as a research tool in drug discovery.
Comparison with Similar Compounds
VER-155008: Another Hsp70 inhibitor with similar mechanisms of action.
Pifithrin-μ: Inhibits Hsp70 and has shown anticancer activity.
MKT-077: A mitochondrial-targeted Hsp70 inhibitor with potential anticancer properties.
Uniqueness of Apoptozole: this compound is unique due to its high selectivity and potency in inhibiting Hsp70 and Hsc70. It has demonstrated significant efficacy in inducing apoptosis in various cancer cell lines, making it a valuable tool in cancer research and potential therapeutic applications .
Properties
IUPAC Name |
4-[[2-[3,5-bis(trifluoromethyl)phenyl]-4,5-bis(4-methoxyphenyl)imidazol-1-yl]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25F6N3O3/c1-44-26-11-7-20(8-12-26)28-29(21-9-13-27(45-2)14-10-21)42(18-19-3-5-22(6-4-19)30(40)43)31(41-28)23-15-24(32(34,35)36)17-25(16-23)33(37,38)39/h3-17H,18H2,1-2H3,(H2,40,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMMTPFXOMAJTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)CC4=CC=C(C=C4)C(=O)N)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25F6N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027756 | |
Record name | Apoptozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1054543-47-3 | |
Record name | Apoptozole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1054543473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apoptozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APOPTOZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD0EH16QCD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.